2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC20387334
Molecular Formula: C6H5F2N3O2
Molecular Weight: 189.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5F2N3O2 |
|---|---|
| Molecular Weight | 189.12 g/mol |
| IUPAC Name | 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C6H5F2N3O2/c7-4(8)3-2(5(12)13)1-10-6(9)11-3/h1,4H,(H,12,13)(H2,9,10,11) |
| Standard InChI Key | MMZGADJZCZZPRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=N1)N)C(F)F)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid is C₆H₅F₂N₃O₂, with a molecular weight of 207.11 g/mol . The core pyrimidine ring is substituted at three positions:
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C2: Amino group (-NH₂), enhancing nucleophilicity and hydrogen-bonding capacity.
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C4: Difluoromethyl group (-CF₂H), introducing steric bulk and electron-withdrawing effects.
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C5: Carboxylic acid (-COOH), enabling salt formation and participation in condensation reactions.
The difluoromethyl group significantly alters the compound’s electronic profile compared to non-fluorinated analogs. Fluorine’s high electronegativity reduces electron density at C4, stabilizing the ring system and modulating reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅F₂N₃O₂ | |
| Molecular Weight | 207.11 g/mol | |
| Melting Point | Not reported | – |
| Solubility (Water) | Low (predicted) | |
| logP (Octanol-Water) | ~1.2 (estimated) |
Synthesis and Manufacturing
Industrial Production
Industrial methods prioritize scalability and cost-efficiency:
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Continuous Flow Reactors: Enable precise control over fluorination steps, reducing side reactions .
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Purification Techniques: Crystallization or chromatography ensures ≥98% purity, critical for pharmaceutical applications .
Industrial and Research Applications
Medicinal Chemistry
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Prodrug Development: The carboxylic acid moiety facilitates conjugation with alcohols or amines, creating prodrugs with enhanced bioavailability .
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Kinase Inhibitors: Pyrimidine cores are integral to kinase inhibitors (e.g., EGFR inhibitors), where the -CF₂H group mitigates oxidative metabolism .
Agrochemicals
Fluorinated pyrimidines serve as precursors for herbicides and fungicides. The -CF₂H group improves soil persistence and rainfastness compared to chlorine substituents .
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current fluorination methods suffer from moderate yields (40–60%). Catalytic fluorination using palladium or copper complexes may offer solutions .
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Green Chemistry: Developing water-based fluorination protocols to reduce HF byproduct generation.
Therapeutic Exploration
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